Thiazolylacetylglycine Oxime- 13C2,15N
Descripción
Thiazolylacetylglycine Oxime-13C2,15N is a stable isotopically labeled derivative of Thiazolylacetylglycine Oxime (CAS: 178949-03-6), a critical intermediate in synthesizing Cefdinir, a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria . The compound features a thiazole ring, an acetylated glycine moiety, and an oxime functional group. The isotopic labeling with two ¹³C atoms and one ¹⁵N atom enables precise tracking in pharmacokinetic, metabolic, and environmental studies, enhancing analytical accuracy in mass spectrometry and nuclear magnetic resonance (NMR) applications .
Propiedades
Fórmula molecular |
C₅¹³C₂H₈N₃¹⁵NO₄S |
|---|---|
Peso molecular |
247.21 |
Sinónimos |
(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine-13C2,15N; N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine-13C2,15N; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Thiazolylacetylglycine Oxime-13C2,15N is compared below with structurally or functionally related compounds, focusing on isotopic labeling, applications, and research significance.
Structural Analogues
2.1.1 Thiazolylacetylglycine Oxime Acetal (CAS: 178422-40-7)
- Structural Difference : Replaces the oxime group with an acetal group, altering reactivity and stability.
- Application : Serves as a protected intermediate in Cefdinir synthesis, where the acetal group prevents unwanted reactions during manufacturing .
- Isotopic Labeling: No isotopic labeling reported, limiting its utility in tracer studies compared to ¹³C/¹⁵N-labeled derivatives.
2.1.2 Cefdinir Sulfoxide (CAS: 934986-48-8)
- Structural Difference : Oxidation product of Cefdinir, featuring a sulfoxide group.
- Application : Studied as a metabolite or degradation product; exhibits reduced antibacterial activity compared to Cefdinir .
- Isotopic Labeling: No isotopic variants documented, restricting quantitative metabolic profiling.
Isotopically Labeled Compounds
2.2.1 Clomipramine-13C-d3 HCl
- Structural Difference : A tricyclic antidepressant with ¹³C and deuterium labels, unrelated to cephalosporins.
- Isotopic Utility : Demonstrates the broader use of isotopic labeling (¹³C and ²H) in psychiatric drug metabolism studies, contrasting with Thiazolylacetylglycine Oxime-13C2,15N’s focus on antibiotic synthesis .
- Analytical Advantage : Dual labeling allows simultaneous tracking of multiple pathways, akin to ¹³C/¹⁵N dual labeling in Thiazolylacetylglycine Oxime .
2.2.2 Caprylic Acid-d7
- Structural Difference : A deuterated fatty acid, unrelated structurally but exemplifying isotopic labeling in lipid metabolism research.
- Application : Highlights the versatility of isotopic labeling across drug classes, though lacking the dual ¹³C/¹⁵N configuration seen in Thiazolylacetylglycine Oxime .
Non-labeled vs. Labeled Thiazolylacetylglycine Oxime
| Property | Thiazolylacetylglycine Oxime | Thiazolylacetylglycine Oxime-13C2,15N |
|---|---|---|
| Molecular Weight | ~217.2 g/mol | ~220.2 g/mol (due to ¹³C/¹⁵N) |
| Analytical Use | Synthesis intermediate | Internal standard for LC-MS/NMR |
| Metabolic Tracking | Limited | Enables precise N/C flux studies |
| Cost | Lower | Higher (isotope enrichment costs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
